The synthesis of dexamethasone-17-ketone can be achieved through several methods:
These methods highlight a systematic approach to synthesizing dexamethasone-17-ketone while ensuring high yields and reduced manufacturing costs.
Dexamethasone-17-ketone exhibits a complex molecular structure characterized by multiple chiral centers. Its structural representation includes:
This structure indicates the presence of functional groups typical for glucocorticoids, contributing to its biological activity and pharmacological properties .
Dexamethasone-17-ketone participates in several chemical reactions that are crucial for its synthesis and modification:
These reactions are carefully controlled to maximize yield and minimize by-products .
The mechanism of action for dexamethasone-17-ketone involves its interaction with glucocorticoid receptors in target cells. Upon binding to these receptors, it initiates a cascade of genomic actions that lead to:
This mechanism underscores its utility in treating conditions such as allergies, asthma, and autoimmune diseases .
Dexamethasone-17-ketone possesses distinct physical and chemical properties:
These properties are critical for its application in laboratory settings and pharmaceutical formulations .
Dexamethasone-17-ketone finds various applications in scientific research and pharmaceutical industries:
These applications highlight its significance in both clinical settings and research environments focused on steroid chemistry and pharmacology.
Dexamethasone-17-ketone is systematically identified as 9-fluoro-11β-hydroxy-16-methyl-androsta-1,4-diene-3,17-dione, with the chemical formula C₂₀H₂₅FO₃ and a molecular weight of 332.4 g/mol. This compound exists as a diastereomeric mixture due to the epimerization at the C-16 position, leading to both 16-alpha and 16-beta methyl configurations. The structural complexity is reflected in its IUPAC name: (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione [3] [6].
A notable nomenclature discrepancy exists in scientific literature and commercial products regarding its CAS registry number. While some sources list it as 2285-53-2 (representing the defined stereoisomer mixture), others reference 1880-61-1 (typically associated with the undefined stereochemical mixture). This inconsistency necessitates careful verification when selecting reference materials for analytical purposes. The stereochemical ambiguity primarily centers around the C-16 methyl group, where the epimeric forms exhibit nearly identical chromatographic behavior in routine analyses but may display different biological activities [2] [3] [5].
Table 1: Nomenclature and Identifiers for Dexamethasone-17-ketone
Designation | Identifier | Source |
---|---|---|
Systematic IUPAC Name | (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione | [3] [6] |
Primary CAS Registry Number | 2285-53-2 | [3] [4] [5] |
Alternative CAS Number | 1880-61-1 | [2] |
UNII Identifier | R2AS8F22K6 | [5] |
Molecular Formula | C₂₀H₂₅FO₃ | [2] [3] [5] |
Common Synonyms | 9α-Fluoro-11β-hydroxy-16-methyl-androsta-1,4-dien-3,17-dione; Dexamethasone-17-ketone (Mixture of Diastereomers) | [3] [8] |
The three-dimensional configuration reveals seven stereocenters with six defined absolute configurations (8S,9R,10S,11S,13S,14S) and one undefined center at C-16. The SMILES notation CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C@@HC[C@]2(C)C1=O precisely captures this stereochemical complexity. This intricate stereochemistry directly influences the compound's chromatographic properties and its behavior in various analytical systems designed for impurity profiling [5] [6].
Dexamethasone-17-ketone emerges predominantly through the base-catalyzed autooxidation of dexamethasone and structurally related corticosteroids containing the 20-keto-21-hydroxyl side chain. This degradation pathway represents a non-hydrolytic process that occurs under alkaline conditions through a well-defined mechanism involving molecular oxygen. The initial step involves deprotonation at the C-21 position by a strong base, forming a carbanion that subsequently undergoes oxidation by molecular oxygen to yield a peroxide anion intermediate. This unstable intermediate then undergoes fragmentation and rearrangement, ultimately leading to the formation of the 17-ketone structure via the loss of formic acid or carbon dioxide [7].
The degradation kinetics are significantly influenced by base strength and concentration. Research demonstrates that stronger bases (e.g., NaOMe, NaOH) accelerate degradation more than weaker bases (e.g., triethylamine). Molar ratios of base to dexamethasone exceeding 0.4:1 dramatically increase the reaction velocity and yield of Dexamethasone-17-ketone. Isotope labeling studies using ¹⁸O₂ have conclusively confirmed molecular oxygen's role in this degradation pathway, showing direct incorporation of atmospheric oxygen into the degradation products. This mechanism explains the facile formation of Dexamethasone-17-ketone during pharmaceutical processing or storage under suboptimal conditions [7].
Table 2: Degradation Conditions and Products of Dexamethasone Under Basic Stress
Stress Condition | Primary Degradants Formed | Key Intermediate | Influence of Base Strength |
---|---|---|---|
Strong Alkaline Conditions (NaOH, NaOMe) | Dexamethasone-17-ketone, 17β-carboxy-17-desoxy dexamethasone | Peroxide anion | High correlation: stronger bases → faster degradation |
Moderate Alkaline Conditions (LiOH, KOH) | Dexamethasone-17-ketone | Carbanion/enolate | Moderate degradation rate |
Weak Alkaline Conditions (Triethylamine) | Minimal degradation | - | Negligible autooxidation observed |
Isotope Experiment (¹⁸O₂ atmosphere) | ¹⁸O-labeled Dexamethasone-17-ketone | - | Confirmed molecular oxygen incorporation |
The formation of Dexamethasone-17-ketone typically occurs alongside other oxidative degradants, particularly 17β-carboxy-17-desoxy dexamethasone (CAS 75262-69-0), which serves as a key intermediate in the degradation pathway to the 17-ketone. This carboxylic acid derivative undergoes further decarboxylation under basic conditions to yield the stable 17-ketone structure. The presence of Dexamethasone-17-ketone in drug products therefore serves as a chemical indicator of oxidative degradation, especially under alkaline conditions during manufacturing, formulation, or storage. Its detection in stability samples provides critical information about the product history and potential exposure to destabilizing conditions [7] [9].
Within pharmaceutical quality systems, Dexamethasone-17-ketone is classified as a specified impurity requiring strict monitoring and control in dexamethasone drug substances and products. Regulatory guidelines mandate its inclusion in analytical method development and validation protocols for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs). Its detection and quantification serve as stability indicators during forced degradation studies (stress testing) designed to evaluate product susceptibility to oxidative degradation under alkaline conditions [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7